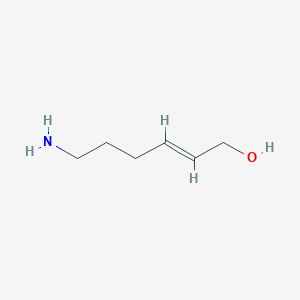
(E)-6-aminohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-6-aminohex-2-en-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-aminohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohex-2-ene with ammonia (NH3) under controlled conditions to introduce the amino group. Another method includes the reduction of 6-nitrohex-2-ene using hydrogen gas (H2) in the presence of a palladium catalyst to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of (2E)-6-aminohex-2-en-1-ol may involve the catalytic hydrogenation of 6-nitrohex-2-ene. This process is typically carried out in a high-pressure reactor with a palladium on carbon (Pd/C) catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-aminohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly used for the reduction of the double bond.
Substitution: Halogenating agents like bromine (Br2) can be used to substitute the amino group.
Major Products
Oxidation: Formation of 6-oxohex-2-en-1-ol.
Reduction: Formation of 6-aminohexan-1-ol.
Substitution: Formation of 6-bromohex-2-en-1-ol.
Scientific Research Applications
(2E)-6-aminohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2E)-6-aminohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-aminohexan-1-ol: A saturated analog with similar functional groups but lacking the double bond.
6-nitrohex-2-en-1-ol: A nitro-substituted analog that can be reduced to form (2E)-6-aminohex-2-en-1-ol.
Uniqueness
(2E)-6-aminohex-2-en-1-ol is unique due to the presence of both an amino group and a double bond in its structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(E)-6-aminohex-2-en-1-ol |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6-8/h2,4,8H,1,3,5-7H2/b4-2+ |
InChI Key |
VGCCWFWWDWZAFB-DUXPYHPUSA-N |
Isomeric SMILES |
C(C/C=C/CO)CN |
Canonical SMILES |
C(CC=CCO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
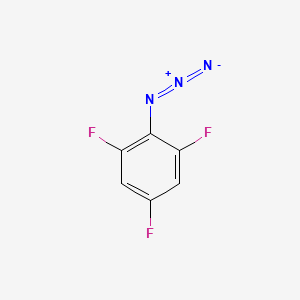
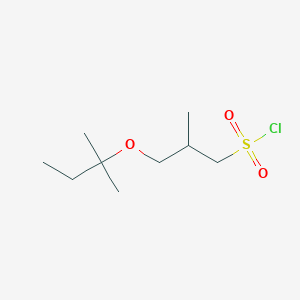
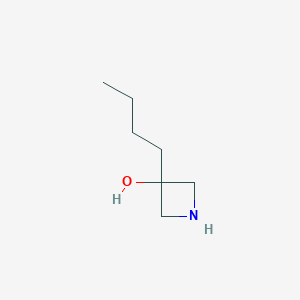
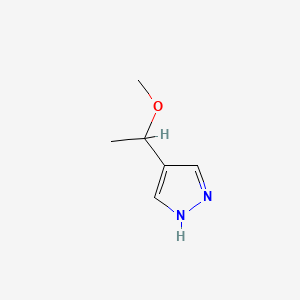

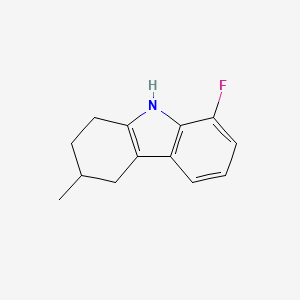
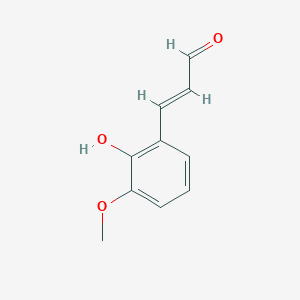
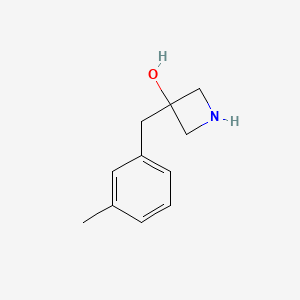
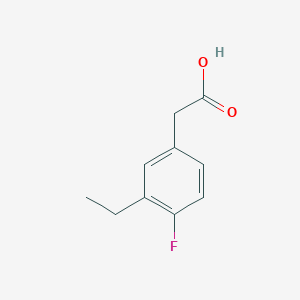
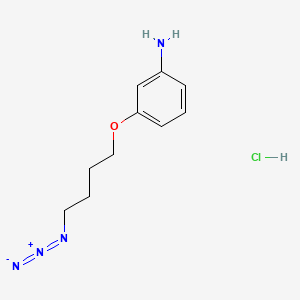
![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
